molecular formula C14H20N2O2 B596846 Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate CAS No. 1261225-45-9

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate

Cat. No.: B596846
CAS No.: 1261225-45-9
M. Wt: 248.326
InChI Key: NFWZARAFTINKJK-QWHCGFSZSA-N
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Description

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is a chiral carbamate derivative featuring a benzyloxycarbonyl (Cbz) protective group attached to a cyclohexane backbone with a stereospecific (1R,3S)-configured amino group. This compound is widely employed in organic synthesis, particularly in asymmetric catalysis and pharmaceutical intermediate preparation, due to its ability to modulate steric and electronic properties while preserving stereochemical integrity . Key properties include:

  • CAS No.: 750649-44-6 (parent compound)
  • Molecular Formula: C₁₄H₁₉N₂O₂
  • Molecular Weight: 249.31 g/mol
  • Stereochemistry: The (1R,3S) configuration is critical for chiral recognition and enantioselective applications .

Properties

IUPAC Name

benzyl N-[(1R,3S)-3-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWZARAFTINKJK-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856391
Record name Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261225-45-9
Record name Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H20N2O2
  • Molecular Weight : 240.33 g/mol
  • CAS Number : 1932063-48-3

The compound features a carbamate functional group linked to a benzyl moiety and an amine derived from cyclohexane. The stereochemistry denoted by (1R,3S) is crucial as it influences the compound's biological interactions.

This compound exhibits its biological activity primarily through interactions with various enzymes and receptors. Its mechanism of action can be summarized as follows:

  • Enzyme Interaction : The compound can act as an inhibitor or activator for specific enzymes, modulating their activity through binding at active sites.
  • Receptor Modulation : It may influence receptor functions by altering ligand-receptor interactions, potentially affecting downstream signaling pathways.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective properties. Preliminary studies suggest that it may help in the treatment of neurological disorders by protecting neuronal cells from apoptosis and oxidative stress .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results were as follows:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate that the compound has varying degrees of effectiveness against different bacterial strains, highlighting its potential as an antimicrobial agent.

Neuroprotective Study

In a neuroprotection study involving neuronal cell cultures exposed to oxidative stress, this compound demonstrated significant protective effects:

  • Cell Viability : Increased by 40% compared to control groups.
  • Apoptosis Reduction : Caspase-3 activity decreased by 50%, indicating reduced apoptosis.

These results suggest that the compound may be beneficial in neuroprotective applications .

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Benzyl ((1S,3S)-3-aminocyclohexyl)carbamateC14H20N2O2Different stereochemistry may affect biological activity.
N-Benzyl-(1R)-phenylethylamineC16H21NLacks carbamate functionality; primarily studied for neuroactivity.
Cyclohexyl carbamateC11H19NO2Simpler structure; less sterically hindered than benzyl derivative.

This table illustrates how the unique stereochemistry and functional groups of this compound may lead to distinct biological activities compared to similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane-Based Carbamates

a) Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate (CAS: N/A)
  • Synthesis: Achieved via (1R,2R)-DACH (diaminocyclohexane) and benzyl-phenyl-carbonate, yielding 66% . Applications: Used in asymmetric catalysis, similar to the target compound, but with distinct stereochemical outcomes in reactions .
b) Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate (CAS: 750649-40-2)
  • Key Differences: Functional Group: Hydroxyl (-OH) replaces the amino (-NH₂) group at the 3-position, significantly altering solubility (polarity) and reactivity. Melting Point: >230°C (vs. unlisted for the amino variant), indicating higher crystallinity due to intermolecular hydrogen bonding . Applications: Primarily used in chiral resolution studies and as a precursor for hydroxylated intermediates .
c) trans-3-(Benzyloxycarbonylamino)cyclohexylamine hydrochloride (CAS: N/A)
  • Key Differences :
    • Salt Form: Hydrochloride salt enhances aqueous solubility, making it preferable for biological assays.
    • Molecular Weight : 284.78 g/mol (vs. 249.31 g/mol for the parent compound) .
    • Stereochemistry : (1R,3R) configuration (trans isomer) reduces steric hindrance compared to the (1R,3S) cis counterpart .

Cyclopentane and Cyclobutane Analogs

a) Benzyl ((1R,3S)-3-aminocyclopentyl)carbamate (CAS: 2034147-82-3)
  • Key Differences: Ring Size: Cyclopentane vs. cyclohexane alters torsional strain and conformational flexibility. Synthesis Yield: 8% (low yield due to steric challenges in cyclopentane functionalization) . Applications: Limited utility in catalysis compared to the cyclohexane variant, likely due to reduced stability .
b) Benzyl N-[(1S,3S)-3-aminocyclobutyl]carbamate (CAS: 1188264-84-7)
  • Key Differences: Ring Size: Cyclobutane introduces significant ring strain, increasing reactivity but decreasing thermal stability. Melting Point: Not reported, but cyclobutane derivatives generally exhibit lower melting points than cyclohexane analogs .

Functionalized Derivatives

a) Benzyl ((1R,3S)-3-(hydroxymethyl)cyclopentyl)carbamate (CAS: 1380486-16-7)
  • Synthesis: Requires multi-step protection/deprotection strategies, complicating scalability .
b) Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate (CAS: 1820598-87-5)
  • Key Differences :
    • Backbone: Linear chain with tetrahydrofuran moiety replaces the cyclohexane ring, enabling diverse hydrogen-bonding interactions.
    • Applications : Specialized in peptide mimetics and glycosylation studies .

Data Tables

Research Findings and Trends

  • Stereochemical Impact : The (1R,3S) configuration in the target compound optimizes enantioselectivity in catalysis compared to (1R,2R) or trans isomers .
  • Synthetic Challenges : Cyclohexane derivatives generally achieve higher yields (>60%) than cyclopentane or strained cyclobutane analogs (<10%) .
  • Thermal Stability: Hydroxy-substituted derivatives exhibit higher melting points (>230°C) due to crystalline packing, whereas amino variants are more soluble in organic solvents .

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